3-Methyl-1H-indole-7-carbaldehyde
Description
Properties
CAS No. |
140640-09-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-10-8(6-12)3-2-4-9(7)10/h2-6,11H,1H3 |
InChI Key |
PVOFCFIQTLYFRL-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C(C=CC=C12)C=O |
Canonical SMILES |
CC1=CNC2=C(C=CC=C12)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 3-Methyl-1H-indole-7-carbaldehyde and related indole/indazole derivatives:
Table 1: Structural and Functional Comparison
Position of Carbaldehyde Group
- 7-Carbaldehyde (Target Compound) : The aldehyde at position 7 is sterically accessible, facilitating reactions such as condensation (e.g., with amines or hydrazines). This is exemplified by the synthesis of 2-Allyl-3-(methylthio)-1H-indole-7-carbaldehyde, where the aldehyde group undergoes functionalization with methyl allyl sulfoxide in 96% yield .
- This compound was discontinued, possibly due to stability issues .
Role of Additional Substituents
- Halogenation (7-Chloro-3-methyl-1H-indole-2-carboxylic acid) : The chloro group at position 7 and carboxylic acid at position 2 enhance electrophilicity but introduce handling hazards (e.g., corrosive properties) .
Preparation Methods
Substrate Design and Regioselectivity
The starting material, 2-methyl-5-methoxyaniline, undergoes formylation at the para-position relative to the amino group (aniline position 5). Cyclization then yields the indole scaffold, with the methyl group (from aniline position 2) occupying the 3-position and the formyl group (from aniline position 5) at the 7-position. Key parameters include:
-
Solvent : Anhydrous dimethylformamide (DMF) for reagent stability.
-
Temperature : 0–5°C during Vilsmeier reagent preparation, followed by reflux at 80–90°C for cyclization.
-
Molar ratios : A 1:10–1:50 ratio of aniline to Vilsmeier reagent ensures complete conversion.
Example Synthesis :
-
Vilsmeier reagent preparation : DMF (5:1 v/v to POCl₃) reacts with phosphorus oxychloride at 0–5°C.
-
Formylation : 2-Methyl-5-methoxyaniline in DMF reacts with the Vilsmeier reagent, followed by reflux (5–8 hours).
-
Work-up : Neutralization with saturated Na₂CO₃, filtration, and recrystallization yield the product.
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 12.38 (1H, br, NH), 9.98 (1H, s, CHO), 8.32 (1H, d, J = 8.4 Hz), 7.45 (1H, dd), 2.35 (3H, s, CH₃).
-
¹³C NMR : 185.34 (CHO), 138.85 (C-7), 124.49 (C-3), 112.80 (C-2).
Functional Group Interconversion Strategies
Oxidation of 7-Methyl Substituents
While direct oxidation of methyl groups to aldehydes is challenging, controlled conditions using selenium dioxide (SeO₂) or tert-butyl hydroperoxide (TBHP) can achieve this transformation. For example, 3,7-dimethylindole treated with SeO₂ in dioxane at 120°C selectively oxidizes the 7-methyl group to a carbaldehyde.
Challenges :
-
Over-oxidation to carboxylic acids requires careful stoichiometric control.
Directed C–H Activation and Cross-Coupling
Modern transition-metal catalysis enables direct formylation at the 7-position. Palladium-catalyzed C–H activation using CO gas or formyl equivalents (e.g., HCO₂H) has been explored, though limited to substrates with directing groups (e.g., pyrimidyl auxiliaries).
Case Study :
-
Substrate : N-pyrimidyl-3-methylindole.
-
Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), HCO₂H (1.5 equiv), DMF, 100°C.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-Methyl-1H-indole-7-carbaldehyde?
A1. The compound is typically synthesized via formylation of a pre-functionalized indole precursor. A common approach involves:
- Lithiation-formylation strategy : Lithiation of a 3-methylindole derivative at the 7-position using a strong base (e.g., LDA), followed by quenching with DMF/POCl₃ to introduce the aldehyde group. This method is analogous to protocols used for 7-fluoroindole derivatives .
- Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid over-lithiation or side reactions. For example, nitration-formylation sequences (as seen in 4-methyl-7-nitroindole derivatives) may require sequential protection/deprotection steps to ensure regioselectivity .
Q. Q2. What spectroscopic techniques are used to characterize this compound?
A2. Key methods include:
- NMR : H and C NMR to confirm aldehyde proton (~9.8–10.0 ppm) and methyl group integration. Aromatic protons are analyzed for coupling patterns to verify substitution positions.
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular ion peaks and isotopic patterns.
- FT-IR : Absorption bands for aldehyde (C=O stretch at ~1700 cm) and indole N-H (broad peak at ~3400 cm) .
Advanced Synthesis Challenges
Q. Q3. How can researchers resolve contradictions in reported yields for this compound synthesis?
A3. Yield discrepancies often arise from:
- Reagent purity : Impurities in DMF or POCl₃ can reduce formylation efficiency. Use freshly distilled reagents.
- Temperature control : Exothermic lithiation steps require cryogenic conditions (−78°C). Deviations may lead to side products.
- Validation : Cross-reference synthetic protocols with analogous compounds (e.g., 7-fluoroindole-2-carbaldehyde) and replicate under identical conditions to isolate variables .
Q. Q4. What strategies optimize regioselectivity during formylation of 3-methylindole derivatives?
A4. Regioselectivity is influenced by:
- Protecting groups : Temporary protection of reactive sites (e.g., N-H with Boc groups) to direct formylation to the 7-position.
- Directed metalation : Use of directing groups (e.g., halogens) to guide lithiation. For example, bromine at the 7-position can be replaced via formylation after lithiation.
- Computational modeling : Pre-synthesis DFT calculations to predict reactive sites based on electron density maps .
Structural and Computational Analysis
Q. Q5. How is the crystal structure of this compound determined?
A5. Key steps include:
- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain single crystals.
- X-ray diffraction : Data collection using synchrotron or in-house sources.
- Refinement : SHELXL for structure refinement, focusing on resolving disorder in the aldehyde group. UCSF Chimera is used for visualization and hydrogen-bonding network analysis .
Q. Q6. What computational tools predict the binding affinity of this compound to biological targets?
A6. Molecular docking with AutoDock4 or AutoDock Vina is standard:
- Receptor flexibility : Incorporate side-chain flexibility in binding pockets (e.g., using the Lamarckian genetic algorithm in AutoDock4).
- Validation : Cross-docking with known ligands (e.g., indole-based inhibitors) to assess scoring function accuracy.
- MD simulations : Follow-up with GROMACS or AMBER to evaluate binding stability .
Biological Activity and Mechanistic Studies
Q. Q7. What in vitro assays are used to evaluate the bioactivity of this compound?
A7. Common assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates.
- Cell viability : MTT or resazurin assays in cancer cell lines, with dose-response curves (1–100 µM range).
- Target engagement : SPR (surface plasmon resonance) to measure binding kinetics to purified proteins .
Q. Q8. How are contradictory bioactivity results rationalized across different studies?
A8. Contradictions may stem from:
- Assay conditions : Variations in pH, serum content, or solvent (DMSO vs. aqueous buffers) affect compound solubility and stability.
- Metabolic interference : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) can alter apparent activity. Use CYP isoform-specific inhibitors as controls.
- Data normalization : Ensure consistent use of positive/negative controls (e.g., staurosporine for cytotoxicity) .
Advanced Data Analysis and Reproducibility
Q. Q9. How can researchers validate the purity of this compound batches?
A9. Rigorous purity checks involve:
Q. Q10. What collaborative tools facilitate structural analysis of this compound?
A10. UCSF Chimera ’s Collaboratory extension enables real-time sharing of structural data among research teams. Features include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
